Dimethylpropiothetin hydrochloride

Description

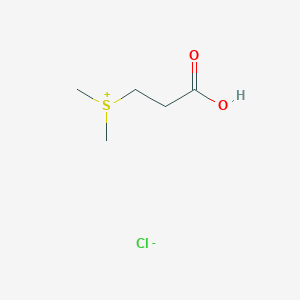

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-carboxyethyl(dimethyl)sulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUMKKGRKSSZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415714 | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-33-1 | |

| Record name | Dimethyl-beta-propiothetin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4337-33-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL-.BETA.-PROPIOTHETIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GDD2X927T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Marine Chemosensation: A Technical Guide to the Natural Sources and Biosynthesis of Dimethylpropiothetin (DMPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a tertiary sulfonium (B1226848) compound, is a potent chemoattractant for a wide variety of aquatic organisms. Its profound impact on the behavior of marine life has made it a focal point of research in chemical ecology, aquaculture, and drug development. This technical guide provides an in-depth exploration of the natural sources of DMPT and a detailed examination of its proposed biosynthetic pathway. Quantitative data on DMPT concentrations in various marine organisms are summarized, and comprehensive experimental protocols for its extraction, quantification, and the study of its biosynthesis are provided. This document aims to be a critical resource for researchers seeking to understand and harness the biological activity of this influential molecule.

Natural Sources of Dimethylpropiothetin

DMPT is predominantly found in marine environments, where it is synthesized by a variety of marine algae and phytoplankton.[1] It plays a crucial role in the marine food web, acting as a chemical cue for foraging and feeding behaviors. The compound has been identified in numerous species of macroalgae (seaweeds) and phytoplankton, which are the primary producers of DMPT. From these primary producers, DMPT is transferred through the food chain to various marine animals.

The concentration of DMPT in marine organisms can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the reported concentrations of DMPT in a selection of marine macroalgae.

| Phylum | Species | DMPT Concentration (mg/g dry weight) | Reference |

| Rhodophyta (Red Algae) | Chondracanthus spp. | 6.28 | [2] |

| Rhodophyta (Red Algae) | Porphyra spp. | 1.22 | [2] |

| Rhodophyta (Red Algae) | Mazaella spp. | 4.11 | [2] |

| Chlorophyta (Green Algae) | Enteromorpha intestinalis | 10.04 (protein, not DMPT) | [3] |

| Phaeophyta (Brown Algae) | Sargassum cinereum | Not Reported | |

| Phaeophyta (Brown Algae) | Turbinaria ornata | Not Reported |

Note: The data on DMPT concentration is not always consistently reported as mg/g dry weight. The value for Enteromorpha intestinalis refers to protein content and is included for context on the biochemical composition of DMPT-containing organisms. Further research is needed to expand this quantitative dataset.

Biosynthesis of Dimethylpropiothetin

The biosynthesis of DMPT originates from the essential amino acid methionine. While the complete enzymatic pathway has not been definitively elucidated in all DMPT-producing organisms, a proposed pathway can be constructed based on studies of related metabolic routes, such as the biosynthesis of dimethylsulfoniopropionate (DMSP) in marine algae and the metabolism of methionine in various organisms. The proposed pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and methylation.

The key steps in the proposed biosynthetic pathway of DMPT from methionine are:

-

Transamination of Methionine: The pathway is initiated with the transamination of L-methionine to 4-methylthio-2-oxobutanoate (B1231810) (MTOB). This reaction is catalyzed by a methionine transaminase.[4][5]

-

Oxidative Decarboxylation of MTOB: MTOB then undergoes oxidative decarboxylation to yield 3-methylthiopropionyl-CoA. This step is likely catalyzed by a dehydrogenase complex.[6][7]

-

Formation of 3-Methylthiopropylamine: The subsequent steps are less clear, but it is proposed that 3-methylthiopropionyl-CoA is converted to 3-methylthiopropylamine.

-

Methylation to form DMPT: The final step is the methylation of the sulfur atom of a precursor molecule, likely derived from 3-methylthiopropylamine, using S-adenosylmethionine (SAM) as the methyl donor, to form DMPT.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of DMPT biosynthesis.

Extraction of DMPT from Marine Algae

This protocol describes a method for extracting DMPT from macroalgal tissues.

Materials:

-

Fresh or freeze-dried algal tissue

-

Dichloromethane

-

Deionized water

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Homogenize 1 g of fresh or 0.2 g of freeze-dried algal tissue in 10 mL of a methanol:dichloromethane:water (12:5:3 v/v/v) mixture.

-

Sonicate the mixture for 10 minutes in an ice bath.

-

Centrifuge the homogenate at 4000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

Re-extract the pellet twice with 5 mL of the same solvent mixture.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 30°C.

-

Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

References

- 1. Insights into methionine S-methylation in diverse organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid content of selected plant, algae and insect species: a search for alternative protein sources for use in pet foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-methylthio-2-oxobutanoate | SGD [yeastgenome.org]

- 5. The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl-β-propiothetin Hydrochloride (DMPT HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-β-propiothetin hydrochloride (DMPT HCl), also known as (2-Carboxyethyl)dimethylsulfonium chloride, is a naturally occurring sulfur-containing compound.[1] Initially identified as a metabolite in marine phytoplankton, it serves as the primary precursor to the climatically significant gas, dimethyl sulfide (B99878) (DMS).[1] In recent years, DMPT HCl has garnered significant attention in the field of aquaculture as a potent feed attractant for a variety of aquatic species.[2] Its ability to stimulate feeding behavior and promote growth has made it a valuable additive in aquafeeds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of DMPT HCl, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

DMPT HCl is the hydrochloride salt of dimethylsulfoniopropionate. Its chemical structure consists of a dimethylsulfonium group attached to a propionic acid backbone.

Chemical Structure:

Table 1: Chemical Identification of DMPT HCl

| Identifier | Value | Reference(s) |

| Chemical Name | (2-Carboxyethyl)dimethylsulfonium chloride | [2] |

| Synonyms | Dimethyl-β-propiothetin hydrochloride, DMPT HCl, Dimethylpropiothetin hydrochloride | [2] |

| CAS Number | 4337-33-1 | [2] |

| Molecular Formula | C₅H₁₁ClO₂S | [2] |

| Molecular Weight | 170.66 g/mol | [2] |

| InChI | InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | [2] |

| SMILES | C--INVALID-LINK--CCC(=O)O.[Cl-] | [2] |

Physicochemical Properties

DMPT HCl is a white to off-white crystalline solid.[3] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[3]

Table 2: Physicochemical Properties of DMPT HCl

| Property | Value | Reference(s) |

| Physical State | Solid | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 129 °C | [3] |

| Solubility in Water | Slightly soluble | [3][4] |

| Solubility in Ethanol | Slightly soluble | [3][4] |

| Solubility in DMSO | Slightly soluble | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of DMPT HCl. While raw spectral data is not widely published, references to spectroscopic analyses exist.

Table 3: Spectroscopic Data References for DMPT HCl

| Technique | Source of Information | Key Observations/Notes |

| ¹H NMR Spectroscopy | PubChem CID 5316899 | Data from a Varian A-60 instrument is referenced. Expected signals would correspond to the two methyl groups attached to the sulfur atom and the two methylene (B1212753) groups of the propionate (B1217596) chain. |

| ¹³C NMR Spectroscopy | PubChem CID 5316899 | Data from Bio-Rad Laboratories, Inc. is referenced. Expected signals would include those for the methyl carbons, methylene carbons, and the carboxyl carbon. |

| Infrared (IR) Spectroscopy | PubChem CID 5316899 | A Fourier-Transform Infrared (FTIR) spectrum obtained via a KBr wafer is referenced. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, C-H stretches of the alkyl groups, the C=O stretch of the carboxyl group, and S-C stretches. The FTIR spectrum of HCl exhibits a series of doublet peaks between 2650 cm⁻¹ and 3100 cm⁻¹.[5] A detailed analysis would involve identifying peaks corresponding to the organic cation and the hydrochloride salt.[6][7] |

| Mass Spectrometry (MS) | Not explicitly found for DMPT HCl. | A mass spectrum of HCl would show peaks corresponding to H³⁵Cl and H³⁷Cl, as well as fragments for ³⁵Cl and ³⁷Cl isotopes.[8] For DMPT HCl, one would expect to observe the molecular ion of the organic cation, [C₅H₁₀O₂S]⁺, and potentially its fragmentation pattern. |

Synthesis of DMPT HCl

DMPT HCl can be synthesized through the reaction of dimethyl sulfide with a 3-halopropionic acid. The use of 3-chloropropionic acid is a common method.[9]

Experimental Protocol: Synthesis from 3-Chloropropionic Acid and Dimethyl Sulfide

This protocol is adapted from a general method described in the literature.[9]

Materials:

-

3-Chloropropionic acid

-

Dimethyl sulfide

-

Acetonitrile (B52724) (solvent)

-

Diethyl ether (for washing)

Procedure:

-

Dissolve 3-chloropropionic acid in acetonitrile in a reaction flask equipped with a stirrer.

-

In a separate vessel, prepare a solution of dimethyl sulfide in acetonitrile.

-

Slowly add the dimethyl sulfide solution to the 3-chloropropionic acid solution at room temperature with continuous stirring.

-

Allow the reaction to proceed. The reaction time may vary and should be monitored (e.g., by TLC).

-

Upon completion of the reaction, a colorless crystalline product should precipitate.

-

Collect the product by filtration.

-

Wash the collected crystals several times with diethyl ether to remove any unreacted starting materials and solvent residues.

-

Dry the final product under vacuum to yield (2-Carboxyethyl)dimethylsulfonium chloride.

Diagram 1: Synthesis Workflow for DMPT HCl

Synthesis of DMPT HCl from 3-Chloropropionic Acid and Dimethyl Sulfide.

Biological Activity and Mechanism of Action

DMPT HCl is primarily known for its role as a potent chemoattractant and feeding stimulant for a wide range of aquatic animals, including fish and crustaceans.[10]

Putative Signaling Pathway for Chemoattraction

The precise signaling pathway for DMPT HCl in fish has not been fully elucidated. However, based on the general understanding of fish chemosensory systems, a putative pathway can be proposed.[11] It is likely that DMPT HCl interacts with G-protein coupled receptors (GPCRs) on the surface of olfactory or gustatory receptor cells. This interaction is thought to trigger a downstream signaling cascade, leading to neurotransmitter release and the generation of a signal to the brain, which is interpreted as a food cue.

Diagram 2: Putative Signaling Pathway of DMPT HCl in Fish Taste Receptor Cells

A putative signaling cascade for DMPT HCl-induced chemoattraction in fish.

Experimental Protocols for Biological Evaluation

To assess the efficacy of DMPT HCl as a feed attractant, several experimental protocols can be employed.

Protocol for Fish Behavioral Preference Test

This protocol is a standardized method to assess the preference of fish for a particular environment or stimulus.[1][9][12]

Apparatus:

-

An experimental tank divided into multiple zones, with a central arena for introducing the stimulus.[9]

-

A video camera mounted above the tank for recording fish movement.[9]

-

A water recirculation system and heaters to maintain constant water quality and temperature.[9]

Procedure:

-

Acclimatize the test fish to the experimental tank for a period of several days.[1]

-

Prepare two identical feed pellets, one containing a control substance and the other containing DMPT HCl at a specific concentration.

-

Introduce the control and DMPT HCl-containing pellets into different zones of the tank.

-

Record the behavior of the fish for a set period, noting the time spent in each zone and the number of interactions with each pellet.

-

Analyze the video recordings to quantify the preference for the DMPT HCl-containing feed.[9] A preference index, such as Jacob's preference index, can be calculated to determine the degree of attraction or avoidance.[12]

Diagram 3: Workflow for a Fish Behavioral Preference Test

References

- 1. A Standardized Protocol for Preference Testing to Assess Fish Welfare [jove.com]

- 2. (2-Carboxyethyl)dimethylsulfonium Chloride | C5H11ClO2S | CID 5316899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-CARBOXYETHYL)DIMETHYLSULFONIUM CHLORIDE | 4337-33-1 [chemicalbook.com]

- 4. 4337-33-1 CAS MSDS ((2-CARBOXYETHYL)DIMETHYLSULFONIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. midac.com [midac.com]

- 6. stemed.site [stemed.site]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. researchgate.net [researchgate.net]

- 9. Video: A Standardized Protocol for Preference Testing to Assess Fish Welfare [jove.com]

- 10. Attractants: The basics - Responsible Seafood Advocate [globalseafood.org]

- 11. Neural circuits mediating olfactory-driven behavior in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Standardized Protocol for Preference Testing to Assess Fish Welfare - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethylpropiothetin (DMPT) in Marine Ecosystems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), an aliphatic sulfonium (B1226848) compound, is a cornerstone of marine biogeochemical cycling and physiological processes. Produced in significant quantities by marine phytoplankton, DMPT serves as a critical osmolyte, antioxidant, and cryoprotectant, enabling organisms to thrive in the challenging marine environment. Its enzymatic cleavage product, dimethyl sulfide (B99878) (DMS), plays a pivotal role in cloud formation and climate regulation. This technical guide provides an in-depth exploration of DMPT's biosynthesis, its multifaceted physiological roles, and its intricate involvement in marine food webs and signaling pathways. Detailed experimental protocols for the quantification and functional assessment of DMPT are provided, alongside a comprehensive summary of its concentrations in various marine biota. This document aims to be an essential resource for researchers investigating the ecological significance of DMPT and for professionals exploring its potential applications in drug development.

Introduction

Dimethylpropiothetin (DMSP), often referred to as DMPT in older literature, is a tertiary sulfonium compound that is one of the most abundant organosulfur molecules in the marine environment.[1][2] Synthesized by a wide array of marine phytoplankton, macroalgae, and some species of coral, DMPT is integral to the survival and interaction of marine life.[3][4][5] Its significance extends beyond the cellular level, as its degradation product, dimethyl sulfide (DMS), is the primary natural source of sulfur to the atmosphere, where it influences cloud formation and climate.[1]

This guide delves into the core aspects of DMPT's function within marine ecosystems, providing a technical overview for researchers and professionals in marine science and pharmacology. We will explore its biosynthesis, its diverse physiological roles as an osmolyte, antioxidant, and cryoprotectant, and its complex interactions within the marine food web.

DMPT Biosynthesis

The primary biosynthetic pathway of DMPT in marine algae starts with the amino acid methionine.[6] The process involves a series of enzymatic steps, including transamination, reduction, and S-methylation, leading to the formation of the intermediate 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).[6][7] This intermediate is then oxidatively decarboxylated to yield DMPT.[6] While this pathway is prevalent in many marine algae, it is important to note that alternative pathways have been identified in some higher plants.[7]

Physiological Roles of DMPT

DMPT's prevalence in marine organisms is attributed to its diverse and vital physiological functions.

Osmolyte

In the hyperosmotic marine environment, organisms must maintain cellular turgor and integrity. DMPT serves as a compatible solute, a small organic molecule that accumulates in the cytoplasm to balance external osmotic pressure without interfering with cellular metabolism.[1][8] While its role as an osmolyte has been established in many algal species, some studies indicate that in certain organisms, other compounds may be more significant for osmotic acclimation, suggesting a multi-faceted role for DMPT.[8][9]

Antioxidant

The marine environment is characterized by high levels of oxidative stress due to factors such as intense solar radiation. DMPT and its degradation products, including DMS and acrylate, are potent antioxidants that can scavenge harmful reactive oxygen species (ROS).[1] This antioxidant function is crucial for protecting cellular components from oxidative damage. Studies have shown that marine organisms exposed to environmental stressors often exhibit increased DMPT concentrations, highlighting its role in stress response.

Cryoprotectant

In polar regions and cold waters, marine organisms face the threat of ice crystal formation within their cells, which can be lethal. DMPT has been shown to act as a cryoprotectant, helping to prevent the formation and growth of ice crystals.[1][10] This property is particularly important for phytoplankton and other microorganisms inhabiting sea ice and polar waters, allowing them to survive freezing temperatures.[10]

DMPT in the Marine Food Web and Signaling

DMPT is a significant component of the dissolved organic sulfur pool in the ocean and serves as a crucial carbon and sulfur source for marine bacteria.[1] Bacteria have evolved two primary pathways for DMPT metabolism: the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which yields methanethiol.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethylsulfoniopropionate: Its Sources, Role in the Marine Food Web, and Biological Degradation to Dimethylsulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Increased DMSP availability during thermal stress influences DMSP-degrading bacteria in coral mucus [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytoplankton Sources and Sinks of Dimethylsulphoniopropionate (DMSP) in Temperate Coastal Waters of Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of reduced salinity on the photosynthetic characteristics and intracellular DMSP concentrations of the red coralline alga, Lithothamnion glaciale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evolution of Dimethylsulfoniopropionate Metabolism in Marine Phytoplankton and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Potent Feed Attractant: An In-depth Look at the Early Research and Discovery of Dimethylpropiothetin (DMPT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving field of aquaculture, the quest for optimizing feed efficiency and promoting robust growth in cultured aquatic species is paramount. A pivotal breakthrough in this area was the identification of Dimethylpropiothetin (DMPT) as a highly effective feed attractant. This technical guide delves into the foundational research that first brought DMPT to the forefront of aquaculture nutrition, presenting the core data, experimental methodologies, and the initial understanding of its mechanism of action.

The Discovery and Initial Findings

Early investigations in the late 1980s and early 1990s, pioneered by researchers such as Nakajima and colleagues, identified DMPT, a naturally occurring sulfur-containing compound, as a potent feeding stimulant for various fish species.[1][2][3] These initial studies laid the groundwork for decades of research into the application of DMPT in aquaculture feeds. The primary mechanism of action was identified as the stimulation of the olfactory and gustatory (taste) receptors in aquatic animals, triggering a strong feeding response.[2]

Quantitative Data from Early Studies

The initial research provided compelling quantitative evidence of DMPT's efficacy in promoting growth and feed intake. The following tables summarize the key findings from these seminal studies.

Table 1: Effect of Dietary DMPT on the Growth of Goldfish, Carp, and Red Sea Bream

| Species | Treatment | Concentration | Duration | Body Weight Gain (Fold Increase vs. Control) | Reference |

| Goldfish (Carassius auratus) | DMPT | 1 mM | 15 days | 4.5 | [1] |

| Goldfish (Carassius auratus) | DMT | 1 mM | 15 days | 3.1 | [1] |

| Goldfish (Carassius auratus) | Vitamin U | 1 mM | 15 days | 1.8 | [1] |

| Carp (Cyprinus carpio) | DMPT | 1 mM | 28 days | Significantly stimulated | [1] |

| Red Sea Bream (Pagrus major) | DMPT | 5 mM | 28 days | Significantly stimulated | [1] |

Table 2: Effect of Dietary DMPT on the Growth of Juvenile Goldfish and Rainbow Trout

| Species | Treatment | Concentration (μg/g wet diet) | Duration | Observation | Reference |

| Juvenile Goldfish (Carassius auratus) | DMPT | 117 | 9 days | Best growth and strongest resistance to oxygen-deficiency and raised water temperature | [2] |

| Juvenile Rainbow Trout (Oncorhynchus mykiss) | DMPT | 117 | 9 days | Best growth and strongest resistance to oxygen-deficiency and raised water temperature | [2] |

Experimental Protocols of Foundational Research

The early studies on DMPT employed rigorous, albeit now dated, methodologies to ascertain its effects on fish. The following is a detailed breakdown of the typical experimental protocols used in this pioneering research.

Experiment 1: Growth and Thrust Power in Goldfish, Carp, and Red Sea Bream

-

Objective: To examine the effects of DMPT and related compounds on the growth and "thrust power" of several fish species.[1]

-

Animal Subjects:

-

Goldfish (Carassius auratus): Approximately 6 months old, with an average weight of 1.2 g.

-

Carp (Cyprinus carpio): Approximately 1.5 years old, with an average weight of 389 g.

-

Red Sea Bream (Pagrus major): Approximately 7 months old, with an average weight of 11.4 g.

-

-

Experimental Diets:

-

Basal Diet: A paste prepared from commercial fish diet powder mixed with 10% gluten.

-

Test Diets: The basal diet was supplemented with solutions of DMPT, Dimethylthetin (DMT), or Vitamin U.

-

Concentrations: 1 mM for goldfish and carp, and 5 mM for red sea bream.

-

-

Feeding Regimen: The fish were fed the prepared diet pastes. The frequency and amount of feeding were not explicitly detailed but were sufficient to support growth.

-

Housing: Fish were kept in vessels with aerated and filtered water maintained at 20°C.

-

Data Collection:

-

Growth: Body weight was measured at regular intervals throughout the experimental period (up to 28 days).

-

Thrust Power: This was assessed by measuring the swimming time of the fish against a current. While the exact apparatus is not fully detailed in all publications, it involved stimulating the fish to swim against a controlled flow of water and recording the duration of sustained swimming.[1]

-

-

Experimental Workflow:

Experiment 2: Behavioral Response in Freshwater Fish

-

Objective: To detect new sulfur-containing feeding attractants by measuring the striking behavior of freshwater fish.[3]

-

Animal Subjects: Goldfish (Carassius auratus), Carp (Cyprinus carpio), and Crucian Carp (Carassius auratus cuvieri).

-

Methodology:

-

A "Kimographyone" instrument was used to record the fish's striking response to a food source. This apparatus likely involved a mechanism where the fish's contact with the bait would trigger a recording.

-

DMPT and other sulfur-containing compounds were incorporated into various diets:

-

Synthetic diet: Cellulose alone.

-

Semi-natural diet.

-

Natural diet.

-

-

-

Data Collection: The frequency of strikes on the bait was recorded and compared between the control and test diets.

-

Key Comparison: The stimulatory effect of DMPT was compared to that of L-glutamine, a known feeding stimulant, across a range of concentrations (10⁻⁶ to 10⁻¹ M).[3]

-

Neural Activity Measurement: In some experiments with carp, neural activity in the olfactory tract was measured in response to DMPT and L-glutamine to provide a physiological basis for the behavioral observations.[3]

Signaling Pathways in DMPT Chemoreception

The early research correctly identified that DMPT acts on the olfactory and gustatory systems of fish. While the specific receptors for DMPT were not identified at the time, subsequent research into fish chemosensation has elucidated the general pathways involved in detecting chemical cues.

Olfactory Signaling Pathway

The sense of smell in fish is highly sensitive and plays a crucial role in locating food. The proposed pathway for DMPT detection via olfaction is as follows:

Gustatory Signaling Pathway

The sense of taste provides the final assessment of food before ingestion. The likely pathway for DMPT detection through gustation involves taste receptor cells:

References

An In-depth Technical Guide to Dimethylpropiothetin Hydrochloride (CAS 4337-33-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylpropiothetin hydrochloride (DMPT HCl), a potent chemoattractant with significant applications in aquaculture and potential for further research. This document details its physicochemical properties, synthesis, mechanism of action, experimental applications, and safety profile, adhering to stringent data presentation and visualization requirements.

Physicochemical Properties

DMPT HCl is a white to off-white crystalline powder that is soluble in water.[1][2] It is known to be deliquescent, meaning it readily absorbs moisture from the air, and may agglomerate, though this does not typically affect its efficacy.[1] For research purposes, it is recommended to store the compound at 2-8°C.

| Property | Value | Source(s) |

| CAS Number | 4337-33-1 | |

| Molecular Formula | C₅H₁₁ClO₂S | [3] |

| Molecular Weight | 170.66 g/mol | [3] |

| Appearance | White to off-white crystalline powder or crystals | [1][2] |

| Solubility | Soluble in water | [1] |

| Melting Point | 129 °C | [4] |

| Storage Temperature | 2-8°C | |

| Synonyms | (2-Carboxyethyl)dimethylsulfonium chloride, DMSP HCl, Dimethyl-3-propiothetin chloride |

Synthesis of this compound

The industrial synthesis of DMPT HCl is favored over natural extraction from sources like seaweed due to higher purity, consistency, and scalability.[1] The common chemical synthesis method involves the reaction of dimethyl sulfide (B99878) with 3-chloropropionic acid.[1]

Synthesis Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of DMPT HCl.

References

- 1. China DMPT 98% Dimethyl-Beta-Propiothetin Aquapro Aquatic Attractant (2-Carboxyethyl) dimethylsulfonium chloride s,s-Dimethyl-β-propionic acid thetine White Crystalline Powder Manufacturer and Exporter | Sustar [sustarfeed.com]

- 2. Detection and Modulation of Olfactory Sensing Receptors in Carnivorous Rainbow Trout (Oncorhynchus mykiss) Fed from First Feeding with Plant-Based Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylsulfoniopropionate | C5H10O2S | CID 23736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silencing of odorant receptor gene expression by G protein βγ signaling ensures the expression of one odorant receptor per olfactory sensory neuron - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Dimethylpropiothetin Hydrochloride in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin hydrochloride (DMPT-HCl), a naturally occurring sulfonium (B1226848) compound, has garnered significant interest, particularly in aquaculture as a potent feed attractant. Its efficacy in aqueous environments is intrinsically linked to its solubility and stability. This technical guide provides a comprehensive overview of the aqueous solubility and stability of DMPT-HCl, intended for researchers, scientists, and professionals in drug development. While specific quantitative data for DMPT-HCl is not extensively available in public literature, this document outlines the established methodologies for determining these crucial parameters. It further details relevant signaling pathways associated with Dimethylpropiothetin (DMPT) and provides experimental protocols for robust analysis.

Introduction

Dimethylpropiothetin (DMPT), and its hydrochloride salt (DMPT-HCl), is a tertiary sulfonium compound found in various marine algae and aquatic plants. It serves as a natural osmolyte, cryoprotectant, and a precursor to the climatically important gas, dimethyl sulfide (B99878) (DMS). In recent years, DMPT-HCl has been widely recognized and utilized as a highly effective feed attractant for a variety of aquatic animals, enhancing feed intake and promoting growth.[1] The application of DMPT-HCl in aqueous environments necessitates a thorough understanding of its solubility and stability to ensure its effective delivery and persistence. This guide aims to provide a detailed technical resource on these properties.

Physicochemical Properties of this compound

DMPT-HCl is a white to off-white crystalline powder. It is known to be hygroscopic and readily deliquescent, indicating a high affinity for water and suggesting high water solubility.[1][2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2-Carboxyethyl)dimethylsulfonium chloride | [2] |

| Synonyms | DMPT, DMSP-HCl, Dimethyl-β-propiothetin hydrochloride | [3] |

| CAS Number | 4337-33-1 | [2][3][4] |

| Molecular Formula | C₅H₁₁ClO₂S | [5] |

| Molecular Weight | 170.66 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Temperature | 2-8°C, sealed from moisture | [3][5] |

Aqueous Solubility of this compound

Factors Affecting Solubility

The solubility of salts like DMPT-HCl in water is primarily influenced by:

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[6] However, in some cases, the dissolution can be exothermic, leading to decreased solubility with increasing temperature.[7][8]

-

pH: The pH of the aqueous solution is not expected to significantly impact the solubility of DMPT-HCl as it is a salt of a strong acid (HCl) and a sulfonium cation which does not have an easily ionizable proton.

-

Presence of Other Solutes: The presence of other salts can influence solubility through the common ion effect or changes in the ionic strength of the solution.

Illustrative Solubility Data

In the absence of specific data for DMPT-HCl, the following table provides a template for how solubility data should be presented. For illustrative purposes, data for a structurally analogous, highly water-soluble organic salt may be considered.

Table 2: Aqueous Solubility of a Hypothetical Water-Soluble Organic Salt (Illustrative)

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 45.2 |

| 10 | 55.8 |

| 20 | 67.5 |

| 30 | 80.1 |

| 40 | 93.6 |

| 50 | 108.2 |

Note: This data is for illustrative purposes only and does not represent the actual solubility of DMPT-HCl.

Aqueous Stability of this compound

The stability of DMPT-HCl in aqueous solutions is crucial for its shelf-life and efficacy in various applications. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Factors Affecting Stability

-

pH: The stability of many organic compounds is pH-dependent. For DMPT-HCl, hydrolysis could be catalyzed by both acidic and basic conditions, although sulfonium salts are generally more stable than their ester counterparts.

-

Temperature: Increased temperature typically accelerates the rate of chemical degradation, following the principles of chemical kinetics.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation of susceptible molecules.

-

Oxidizing Agents: The presence of oxidizing agents in the water could lead to the oxidation of the sulfur atom in the DMPT molecule.

Degradation Kinetics

The degradation of DMPT-HCl in an aqueous solution is expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of DMPT-HCl. The half-life (t½), which is the time required for the concentration to decrease by half, is a key parameter for assessing stability.

Illustrative Stability Data

The following tables are templates for presenting stability data for DMPT-HCl in aqueous solutions.

Table 3: Effect of pH on the Stability of a Hypothetical Water-Soluble Organic Salt in Aqueous Solution at 25°C (Illustrative)

| pH | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |

| 3.0 | 0.015 | 46.2 |

| 5.0 | 0.008 | 86.6 |

| 7.0 | 0.012 | 57.8 |

| 9.0 | 0.025 | 27.7 |

Note: This data is for illustrative purposes only and does not represent the actual stability of DMPT-HCl.

Table 4: Effect of Temperature on the Stability of a Hypothetical Water-Soluble Organic Salt in Aqueous Solution at pH 7.0 (Illustrative)

| Temperature (°C) | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |

| 4 | 0.002 | 346.5 |

| 25 | 0.012 | 57.8 |

| 40 | 0.045 | 15.4 |

| 60 | 0.210 | 3.3 |

Note: This data is for illustrative purposes only and does not represent the actual stability of DMPT-HCl.

Experimental Protocols

This section provides detailed methodologies for determining the aqueous solubility and stability of DMPT-HCl.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of DMPT-HCl to a known volume of purified water in a sealed, screw-cap vial or flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature using a shaker or rotator for a sufficient period (typically 24 to 72 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature to separate the solid and liquid phases. Alternatively, centrifugation or filtration can be used, ensuring no temperature change during the process.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately with a suitable solvent (e.g., water or mobile phase for HPLC).

-

Analysis: Determine the concentration of DMPT-HCl in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L.

-

Temperature Dependence: Repeat the experiment at various temperatures (e.g., 4, 25, 40, and 60°C) to determine the temperature-dependent solubility profile.

References

- 1. dmpt (cas no 4337-33-1) [digital.eurotier.com]

- 2. This compound, 97% 4337-33-1 India [ottokemi.com]

- 3. Dimethylpropiothetin PESTANAL , analytical standard 4337-33-1 [sigmaaldrich.com]

- 4. 二甲基丙酸噻亭盐酸盐 盐酸盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Physiological Impact of Dimethylpropiothetin (DMPT) on Aquatic Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpropiothetin (DMPT), a naturally occurring sulfur-containing compound, has garnered significant attention in aquaculture for its potent physiological effects on a wide range of aquatic animals. Initially identified as a powerful feed attractant, ongoing research has revealed its multifaceted roles in enhancing growth, improving feed utilization, and modulating key physiological pathways. This technical guide provides an in-depth analysis of the physiological effects of DMPT, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Effects on Growth Performance and Feed Intake

DMPT is renowned for its ability to significantly improve growth performance and feed intake in various aquatic species. It acts as a potent chemostimulant, enhancing the palatability of feed and triggering a strong feeding response.

Quantitative Data on Growth Performance and Feed Intake

The following tables summarize the quantitative effects of dietary DMPT supplementation on key growth and feed intake parameters in several aquatic species.

Table 1: Effects of DMPT on Growth Performance in Fish

| Species | DMPT Dosage | Duration | Initial Weight | Weight Gain Rate (%) | Specific Growth Rate (%/day) | Feed Conversion Ratio (FCR) | Reference |

| Carp (Cyprinus carpio) | 1.0 g/kg | 6 weeks | ~20 g | 98.49% increase vs. control | 60.31% increase vs. control | 33.05% decrease vs. control | [1] |

| Goldfish (Carassius auratus) | 1 mM in diet paste | 15 days | Not specified | 350% increase vs. control | Not specified | Not specified | [2] |

| Red Sea Bream (Pagrus major) | 5 mM in diet paste | 18 days | Not specified | ~150% increase vs. control | Not specified | Not specified | [3] |

Table 2: Effects of DMPT on Feed Intake in Fish

| Species | DMPT Dosage | Duration of Observation | Measurement | Result | Reference |

| Carp (Cyprinus carpio) | 1.0 g/kg | 2 minutes | Biting Frequency | Significantly increased vs. control | [1] |

| Goldfish (Carassius auratus) | 10⁻³ M in diet | Not specified | Strike Frequency Ratio | ~2 times higher than glutamine |

Table 3: Effects of DMPT on Growth Performance in Crustaceans

| Species | DMPT Dosage (mg/kg) | Duration (days) | Initial Weight (g) | Growth Rate (% increase vs. control) | Feed Conversion Ratio (FCR) | Reference |

| Whiteleg Shrimp (Litopenaeus vannamei) | 400 | 56 | ~0.77 | Significant increase | Not specified | [4] |

| Whiteleg Shrimp (Litopenaeus vannamei) | 500 | 56 | ~0.77 | Significant increase | Significantly lower than control | [4] |

Experimental Protocols for Growth and Feed Intake Trials

Objective: To evaluate the effect of dietary DMPT on growth performance and feed intake.

Experimental Animals: A statistically significant number of healthy, uniformly sized animals (e.g., fish or shrimp) are randomly distributed into experimental and control groups, with multiple replicates for each.

Acclimation: Animals are acclimated to the experimental conditions (tanks, water quality parameters, and a basal diet) for a period of 1-2 weeks.

Diet Preparation:

-

A basal diet is formulated to meet the known nutritional requirements of the target species.

-

DMPT is incorporated into the basal diet at various concentrations (e.g., 0.5, 1.0, 1.5 g/kg). The control diet contains no DMPT.

-

For accurate mixing, DMPT is typically first mixed with a small portion of the feed ingredients before being blended with the entire batch.

-

The diets are then pelletized, dried, and stored appropriately.

Feeding Trial:

-

Animals are fed the experimental diets to satiation two to three times daily for a specified period (e.g., 6-8 weeks).

-

Feed intake is recorded daily by weighing the amount of feed offered and the uneaten feed.

-

Water quality parameters (temperature, pH, dissolved oxygen, ammonia) are monitored regularly.

Data Collection and Analysis:

-

Initial and final body weights of individual animals are recorded.

-

The following parameters are calculated:

-

Weight Gain Rate (%): [(Final Weight - Initial Weight) / Initial Weight] x 100

-

Specific Growth Rate (%/day): [(ln(Final Weight) - ln(Initial Weight)) / Number of Days] x 100

-

Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain

-

Feed Intake: Total amount of feed consumed per animal or per group.

-

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups.

Chemosensory Stimulation: The Gateway to Enhanced Feeding

DMPT's primary mechanism for inducing feeding is through the stimulation of the olfactory and gustatory systems. The dimethylsulfonium group, (CH₃)₂S⁺-, is believed to be the key structural feature responsible for this potent activity.

Olfactory and Gustatory Signaling Pathways

While the specific receptors for DMPT have not been definitively identified in all species, the general signaling pathways for chemosensation in fish provide a framework for understanding its action.

Figure 1: Putative Olfactory Signaling Pathway for DMPT in Fish.

Figure 2: Putative Gustatory Signaling Pathway for DMPT in Fish.

Effects on Digestive Enzyme Activity

DMPT is reported to promote the secretion of digestive enzymes, which can lead to improved nutrient digestion and absorption.[5] This effect contributes to the observed improvements in FCR. While direct quantitative studies on DMPT's effect on specific enzyme activities are still emerging, the general protocol for such an investigation is outlined below.

Experimental Protocol for Digestive Enzyme Activity Assay

Objective: To measure the activity of key digestive enzymes (protease, amylase, lipase) in the intestine of aquatic animals fed DMPT-supplemented diets.

Sample Collection:

-

Following a growth trial, animals are euthanized.

-

The intestine is carefully dissected on a chilled surface.

-

The intestinal contents are removed, and the tissue is weighed.

Enzyme Extraction:

-

The intestinal tissue is homogenized in a cold buffer solution (e.g., phosphate (B84403) buffer, pH 7.5).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.

-

The resulting supernatant, containing the crude enzyme extract, is collected and stored at -80°C until analysis.

Enzyme Activity Assays:

-

Protease Activity: Measured using a substrate like casein. The amount of tyrosine released is quantified spectrophotometrically.

-

Amylase Activity: Measured using a starch solution as the substrate. The amount of reducing sugars produced is determined using the dinitrosalicylic acid (DNS) method.

-

Lipase Activity: Measured using an emulsified substrate like olive oil or a chromogenic substrate like p-nitrophenyl myristate. The release of fatty acids or the chromogenic product is quantified.

Data Analysis: Enzyme activity is typically expressed as units per milligram of protein (U/mg protein). One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specific assay conditions.

Antioxidant Capacity and Immune Response

Recent studies suggest that DMPT and its analogs can enhance the antioxidant capacity and immune response of aquatic animals, contributing to improved health and stress resistance.

Quantitative Data on Antioxidant and Immune Parameters

The following table presents data from a study on a DMPT analog, (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT), in grass carp, demonstrating its impact on antioxidant and immune parameters.

Table 4: Effects of Br-DMPT on Antioxidant and Immune Parameters in Grass Carp (Ctenopharyngodon idella)

| Parameter | Control | Br-DMPT (291.14 mg/kg) | Br-DMPT (303.38 mg/kg) | Br-DMPT (312.01 mg/kg) | Reference |

| Antioxidant Enzymes | [6] | ||||

| Superoxide Dismutase (SOD) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Catalase (CAT) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Malondialdehyde (MDA) Content | Baseline | Significantly Decreased | Significantly Decreased | Significantly Decreased | [6] |

| Immune Parameters | [6] | ||||

| Lysozyme (LZ) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Acid Phosphatase (ACP) Activity | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Complement 3 (C3) Content | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Complement 4 (C4) Content | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

| Immunoglobulin M (IgM) Content | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [6] |

Signaling Pathways in Antioxidant and Immune Regulation

DMPT's effects on antioxidant capacity and immunity are likely mediated through the activation of key signaling pathways, such as the Nrf2 and NF-κB pathways.

Figure 3: DMPT-mediated activation of the Nrf2 antioxidant pathway.

Figure 4: DMPT-mediated modulation of the NF-κB immune pathway.

Experimental Protocol for Antioxidant Enzyme Activity Assay

Objective: To measure the activity of antioxidant enzymes (e.g., SOD, CAT) in tissues of aquatic animals fed DMPT-supplemented diets.

Sample Preparation:

-

Tissues (e.g., liver, gills) are collected and homogenized in a cold buffer.

-

The homogenate is centrifuged, and the supernatant is used for the assays.

Enzyme Assays:

-

Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): Assayed by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

-

Malondialdehyde (MDA): A marker of lipid peroxidation, measured using the thiobarbituric acid reactive substances (TBARS) assay.

Data Analysis: Enzyme activities are expressed as units per milligram of protein. MDA content is expressed as nanomoles per milligram of protein.

Role in Osmoregulation

DMPT is suggested to act as an osmoprotectant, helping aquatic animals cope with osmotic stress.[5] As a methyl donor, it can be converted to betaine, a known organic osmolyte. This is particularly relevant for euryhaline species that experience fluctuations in salinity.

Putative Mechanism of Osmoregulation

In response to changes in salinity, aquatic animals adjust the concentration of intracellular osmolytes to maintain cell volume. DMPT, or its metabolic products, may contribute to the pool of organic osmolytes, thereby protecting cells from osmotic stress.

Figure 5: Logical workflow of DMPT's potential role in osmoregulation.

Experimental Protocol for Osmoregulation Studies

Objective: To investigate the effect of DMPT on the osmoregulatory capacity of euryhaline species.

Experimental Design:

-

Acclimate animals to different salinities (e.g., low, normal, high).

-

Within each salinity group, feed animals diets with and without DMPT supplementation.

Measurements:

-

Gill Na⁺/K⁺-ATPase Activity: A key enzyme in ion transport. Its activity is measured in gill tissue homogenates.

-

Gene Expression Analysis: Quantify the expression of genes encoding ion transporters (e.g., NKCC, CFTR) in the gills using qPCR.

-

Blood Osmolality: Measure the osmotic concentration of the blood plasma.

Conclusion and Future Directions

DMPT is a promising functional feed additive with a wide range of physiological benefits for aquatic animals. Its primary role as a potent feed attractant is well-established, leading to significant improvements in growth and feed utilization. Furthermore, emerging evidence highlights its positive impacts on antioxidant capacity, immune function, and potentially osmoregulation.

Future research should focus on:

-

Elucidating the specific chemosensory receptors that bind DMPT in different aquatic species.

-

Conducting more extensive quantitative studies on the effects of DMPT on digestive enzyme activities across a broader range of species, including commercially important crustaceans.

-

Investigating the direct effects of DMPT on the Nrf2 and NF-κB signaling pathways to confirm the mechanisms observed with its analogs.

-

Providing quantitative evidence for the role of DMPT as an osmoprotectant under various salinity conditions.

A deeper understanding of these physiological and molecular mechanisms will enable the more effective and targeted application of DMPT in aquaculture, contributing to the sustainable growth of the industry.

References

- 1. Gill transcriptomes reveal expression changes of genes related with immune and ion transport under salinity stress in silvery pomfret (Pampus argenteus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nrf2-Keap1/ARE signaling pathway in aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a feeding attractant, dimethyl-.BETA.-propiothetin, on growth of marine fish. | Semantic Scholar [semanticscholar.org]

- 4. proceedings.bas.bg [proceedings.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. Taste receptors and gustatory associated G proteins in channel catfish, Ictalurus punctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethylpropiothetin in Algal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylpropiothetin (DMPT), a tertiary sulfonated beta-amino acid, is a crucial metabolite synthesized by a diverse range of marine algae. Far from being a simple metabolic byproduct, DMPT is a multi-functional molecule that plays a central role in algal survival and adaptation to the dynamic and often harsh marine environment. Its functions are extensive, ranging from a potent osmolyte that protects against salinity stress to a powerful antioxidant that mitigates oxidative damage. Furthermore, DMPT and its enzymatic cleavage products, dimethyl sulfide (B99878) (DMS) and acrylic acid, act as effective grazing deterrents, influencing marine food web dynamics. This technical guide provides an in-depth exploration of the endogenous functions of DMPT in algae, detailing its biosynthesis, physiological roles, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to provide a clear and comprehensive understanding of this vital algal metabolite.

Introduction

Marine algae are foundational to aquatic ecosystems, contributing significantly to global primary productivity. Their success in a wide array of marine habitats is due in part to their ability to synthesize a variety of chemical compounds that aid in their survival. Among these, Dimethylpropiothetin (DMPT) stands out for its abundance and multifaceted roles.[1] Initially recognized for its role as the primary precursor to the climate-active gas dimethyl sulfide (DMS), research has increasingly focused on the direct, endogenous functions of DMPT within the algal cell.[1] This guide synthesizes the current understanding of DMPT's functions, providing a technical resource for researchers in marine biology, chemical ecology, and drug development.

DMPT Biosynthesis

The synthesis of DMPT in algae is a multi-step enzymatic process that begins with the amino acid methionine.[1][2] While several variations of the pathway exist across different algal species, the core pathway in many marine algae, including chlorophytes, involves four key steps.[2]

The biosynthesis of DMPT from methionine is a critical pathway for many marine algae, enabling them to produce this vital multifunctional compound.

Caption: The DMPT biosynthesis pathway in chlorophyte algae.

Endogenous Functions of DMPT

Osmoregulation

One of the most well-established functions of DMPT is its role as a compatible solute, aiding in osmotic adjustment in response to changes in external salinity.[3] Marine algae often experience fluctuations in salinity, which can cause significant osmotic stress. To counteract this, they accumulate intracellular solutes to maintain turgor pressure and cellular integrity. DMPT is an ideal osmolyte as it is a zwitterionic molecule that can accumulate to high concentrations without significantly perturbing cellular functions.[3] Studies have shown a positive correlation between intracellular DMPT concentrations and the salinity of the growth medium in various algal species.[4]

Antioxidant Defense

The marine environment is characterized by high levels of oxidative stress due to factors such as intense solar radiation and fluctuating nutrient availability. Algae have evolved robust antioxidant defense systems to combat the damaging effects of reactive oxygen species (ROS). DMPT has been identified as a potent antioxidant.[5] It can directly scavenge harmful free radicals, thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage. The antioxidant capacity of DMPT contributes to the overall resilience of algae in their natural environment.

Grazing Deterrence

Herbivory is a major pressure for marine algae. Some species have developed chemical defense mechanisms to deter grazers. Upon cell damage, such as during grazing, DMPT can be enzymatically cleaved by DMSP lyase into DMS and acrylic acid.[6][7] Both of these breakdown products have been shown to be effective feeding deterrents against a variety of marine herbivores, including sea urchins.[7] This "wound-activated" defense mechanism can reduce grazing pressure and contribute to the ecological success of DMPT-producing algae.[7]

Role in the Marine Sulfur Cycle

Beyond its intracellular functions, DMPT is a cornerstone of the global marine sulfur cycle.[1] When algal cells lyse or are consumed, DMPT is released into the water column where it can be catabolized by marine bacteria.[8] The primary degradation pathway involves the cleavage of DMPT to DMS, a volatile compound that can escape into the atmosphere.[1][6] In the atmosphere, DMS is oxidized to form sulfate (B86663) aerosols, which act as cloud condensation nuclei and can influence regional climate.[1] Another recently discovered pathway involves the oxidation of DMSP to dimethylsulfoxonium propionate (B1217596) (DMSOP), which is then metabolized to dimethyl sulfoxide (B87167) (DMSO).[5][9]

The transformation of DMPT in the marine environment is a key process in the global sulfur cycle, with significant climatic implications.

Caption: Simplified marine sulfur cycle involving DMPT.

Quantitative Data

The concentration of DMPT varies significantly among different algal species and can be influenced by environmental conditions. The following table summarizes representative intracellular DMPT concentrations in various marine algae.

| Algal Species | Phylum | Intracellular DMPT Concentration (mM) | Reference |

| Emiliania huxleyi | Haptophyta | 100 - 400 | [6] |

| Codium fragile | Chlorophyta | ~150 | [7] |

| Ulva lactuca | Chlorophyta | >100 | [7] |

| Polysiphonia harveyi | Rhodophyta | >100 | [7] |

Experimental Protocols

DMPT Extraction and Quantification

A common method for the extraction and quantification of DMPT from algal tissues involves the following steps:

-

Sample Collection and Preparation: Algal tissue is collected, cleaned of epiphytes, and flash-frozen in liquid nitrogen to halt metabolic activity.

-

Extraction: The frozen tissue is ground to a fine powder and extracted with a solvent, typically 50% methanol (B129727) or a similar polar solvent.

-

Purification: The extract is centrifuged to remove cellular debris. The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: DMPT in the purified extract is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A generalized workflow for the extraction and quantification of DMPT from algal samples.

Caption: Experimental workflow for DMPT quantification.

DMSP Lyase Activity Assay

The activity of DMSP lyase, the enzyme that cleaves DMPT, can be measured by quantifying the production of one of its products, typically DMS.

-

Crude Extract Preparation: Algal cells are harvested and lysed to release intracellular contents, creating a crude cell extract.

-

Reaction Initiation: A known amount of DMPT substrate is added to the cell extract in a sealed vial.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.

-

DMS Quantification: The headspace of the vial is sampled and injected into a gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a mass spectrometer (MS) to quantify the amount of DMS produced.

Conclusion and Future Perspectives

Dimethylpropiothetin is a remarkably versatile and ecologically significant molecule in marine algae. Its roles as an osmolyte, antioxidant, and grazing deterrent are critical for the survival and proliferation of many algal species. Furthermore, its degradation to DMS has far-reaching implications for global climate. While significant progress has been made in understanding the functions of DMPT, many questions remain. Future research should focus on the intricate regulatory mechanisms governing DMPT synthesis and degradation in response to environmental cues. A deeper understanding of the enzymes involved in DMPT metabolism could open avenues for biotechnological applications, including the development of novel stress-tolerant algal strains for biofuel production or the discovery of new bioactive compounds for pharmaceutical use. The continued exploration of DMPT's endogenous functions will undoubtedly provide further insights into the complex chemical ecology of marine ecosystems.

References

- 1. Algae and the Sulfur Cycle | Roles of Algae in Biogeochemistry | Biogeochemical Role of Algae | Algae [biocyclopedia.com]

- 2. researchgate.net [researchgate.net]

- 3. The osmotic adjustment of marine microalgae and the complex role osmolytes play in this process - Student Theses Faculty of Science and Engineering [fse.studenttheses.ub.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MARINE SULFUR CYCLE. Identification of the algal dimethyl sulfide-releasing enzyme: A missing link in the marine sulfur cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The metabolite dimethylsulfoxonium propionate extends the marine organosulfur cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DMPT Hydrochloride in Aquaculture Feed

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-β-propiothetin (DMPT) hydrochloride is a naturally occurring sulfur-containing compound that has garnered significant attention in aquaculture as a potent feed attractant and growth promoter.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of DMPT hydrochloride in aquaculture feed formulations. It is intended to guide researchers, scientists, and drug development professionals in evaluating the efficacy of DMPT and understanding its mechanisms of action. The protocols outlined below cover experimental design, feed preparation, and the evaluation of key performance indicators in aquatic species.

Introduction

Dimethyl-β-propiothetin (DMPT) is recognized as a fourth-generation aquatic feed attractant, demonstrating superior performance in stimulating the feeding behavior of a wide range of aquatic species, including fish and crustaceans.[4][5][6] Its primary mechanism of action involves the stimulation of the olfactory and gustatory systems in fish, mimicking natural feeding cues and thereby increasing feed intake.[3][7] Beyond its role as a powerful chemoattractant, DMPT also functions as an effective methyl donor, promoting growth and improving feed utilization.[3] Additionally, studies have indicated its positive effects on the anti-stress capacity, meat quality, and immune function of aquatic animals.[1][8]

Data Presentation

The following tables summarize the comparative efficacy and quantitative effects of DMPT hydrochloride from various studies.

Table 1: Comparative Efficacy of DMPT as a Feed Attractant

| Compound | Attractant Effect Compared to DMPT |

| Choline Chloride | 1.25 times less effective[1][2] |

| Glycine Betaine | 2.56 times less effective[1][2] |

| Methyl-Methionine | 1.42 times less effective[1][2] |

| Glutamine | 1.56 times less effective[1][2] |

Table 2: Recommended Dosage of DMPT Hydrochloride (98% Purity) in Compound Feed

| Aquatic Species | Recommended Dosage ( g/ton of feed) |

| Common Aquatic Fish (e.g., Carp, Tilapia) | 100 - 200 |

| Shrimp, Crab | 300 - 400 |

| High-value Special Aquatic Products (e.g., Sea Cucumber, Abalone) | 300 - 500 |

Source: Adapted from manufacturer recommendations.

Table 3: Effects of DMPT on Growth Performance (Conceptual Data based on Literature Review)

| Species | DMPT Inclusion | Weight Gain (%) | Feed Conversion Ratio (FCR) | Specific Growth Rate (SGR %/day) |

| Tilapia | Control (0%) | 150 | 1.8 | 1.5 |

| (Oreochromis niloticus) | 0.1% | 180 | 1.5 | 1.8 |

| 0.2% | 200 | 1.3 | 2.0 | |

| White Shrimp | Control (0%) | 250 | 1.6 | 2.5 |

| (Litopenaeus vannamei) | 0.2% | 300 | 1.4 | 2.8 |

| 0.4% | 320 | 1.2 | 3.0 |

Note: The data in this table are illustrative and compiled from general findings in the literature. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Evaluating the Efficacy of DMPT as a Feed Attractant and Growth Promoter

This protocol outlines a standard feeding trial to assess the impact of DMPT hydrochloride on the growth performance, feed utilization, and survival of an aquatic species.

3.1.1. Experimental Design

A completely randomized design is recommended. The experiment should consist of a control group (basal diet without DMPT) and at least three experimental groups with graded levels of DMPT hydrochloride supplementation (e.g., 0.1%, 0.2%, and 0.4% of the dry feed weight). Each treatment should have a minimum of three replicate tanks.

3.1.2. Experimental Animals and Acclimation

-

Procure healthy, juvenile fish or shrimp of a uniform size.

-

Acclimate the animals to the experimental conditions (tanks, water quality, and basal diet) for a period of 1-2 weeks prior to the start of the trial.

3.1.3. Experimental Diets

-

Basal Diet Formulation: Formulate a basal diet that meets the known nutritional requirements of the target species. The ingredients should be finely ground and mixed thoroughly.

-

DMPT Incorporation:

-

Accurately weigh the required amount of DMPT hydrochloride for each experimental diet.

-

Dissolve the DMPT in a small amount of distilled water.

-

Evenly spray the DMPT solution onto the basal feed mixture while continuously mixing to ensure a homogenous distribution.

-

For the control diet, spray an equal volume of distilled water without DMPT.

-

-

Pelleting and Drying:

-

Pellet the mixed feed using an appropriate pelletizer.

-

Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to a moisture content of less than 10%.

-

Store the prepared diets in airtight containers at 4°C until use.

-

3.1.4. Feeding Trial

-

Duration: The feeding trial should last for a minimum of 8 weeks for fish and 6-7 weeks for shrimp to observe significant growth differences.

-

Feeding Regime: Feed the animals to apparent satiation two to three times daily. Record the amount of feed provided to each tank.

-

Water Quality Monitoring: Monitor and maintain optimal water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) throughout the experiment.

3.1.5. Data Collection and Analysis

-

Growth Performance:

-

Record the initial and final body weight of all animals in each tank.

-

Calculate the following parameters:

-

Weight Gain (WG): Final body weight - Initial body weight

-

Specific Growth Rate (SGR, %/day): [(ln(Final body weight) - ln(Initial body weight)) / Number of days] x 100

-

-

-

Feed Utilization:

-

Record the total feed intake per tank.

-

Calculate the Feed Conversion Ratio (FCR): Total feed intake / Total weight gain

-

-

Survival Rate:

-

Record any mortalities daily.

-

Calculate the Survival Rate (%): (Final number of animals / Initial number of animals) x 100

-

-

Statistical Analysis: Analyze the collected data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between the control and experimental groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed Chemosensory Signaling Pathways for DMPT.

Caption: Experimental Workflow for DMPT Efficacy Trial.

Conclusion

DMPT hydrochloride is a highly effective feed additive in aquaculture with well-documented benefits as a feed attractant and growth promoter. The protocols and data presented in this document provide a framework for the systematic evaluation of DMPT in various aquatic species. Adherence to standardized experimental procedures is crucial for obtaining reliable and reproducible results. Further research into the specific molecular mechanisms and signaling pathways activated by DMPT will continue to enhance its application and contribute to the development of more efficient and sustainable aquaculture practices.

References

- 1. China DMPT — Tilapia fish attractant Manufacturers and Suppliers | E.Fine [efinegroup.com]

- 2. Olfaction and gustation in fish: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMPT: A Distinctive and Efficient Aquaculture Feed Attractant [yufinebio.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Frontiers | Effects of Time-Dependent Protein Restriction on Growth Performance, Digestibility, and mTOR Signaling Pathways in Juvenile White Shrimp Litopenaeus vannamei [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Effects of three feed attractants on the growth performance and meat quality of the largemouth bass (Micropterus salmoides) [frontiersin.org]

- 8. The effect of using some natural growth promoters on growth performance and feed utilization of monosex Nile tilapia (Oreochromis niloticus), fingerlings [ejabf.journals.ekb.eg]

Preparation of Dimethylpropiothetin Hydrochloride (DMPT HCl) Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Dimethylpropiothetin hydrochloride (DMPT HCl), a compound of interest in various biological and chemical research fields. The protocol includes information on the chemical properties of DMPT HCl, recommended solvents, step-by-step instructions for dissolution, and storage guidelines. Adherence to this protocol will help ensure the accurate and reproducible preparation of DMPT HCl stock solutions for experimental use.

Introduction

This compound (DMPT HCl) is a naturally occurring sulfur compound found in marine algae and other aquatic organisms. It is recognized for its role as an osmolyte, antioxidant, and a potent chemoattractant for many aquatic species. In the laboratory setting, accurate preparation of stock solutions is the first critical step for any experiment to ensure reliable and reproducible results. This application note provides a standardized procedure for the preparation of DMPT HCl stock solutions, addressing key aspects such as solubility, stability, and handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DMPT HCl is essential for its proper handling and for the preparation of accurate solutions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClO₂S | [1] |

| Molecular Weight | 170.66 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility (Water) | Soluble | [1] |

| Solubility (DMSO) | 50 mg/mL | |

| Storage (Solid) | 2-8°C, sealed from moisture | |

| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months |

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing a sterile 1 M aqueous stock solution of DMPT HCl. This concentration is a common starting point for further dilutions in various experimental setups.

Materials

-

This compound (DMPT HCl) powder

-

Sterile, nuclease-free water (for biological applications) or deionized water (for chemical applications)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-